molecular formula C5H11ClN4 B3059884 [2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride CAS No. 1390654-25-7

[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride

Cat. No.: B3059884
CAS No.: 1390654-25-7
M. Wt: 162.62
InChI Key: LFJBPDRFJRJFNZ-UHFFFAOYSA-N
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Description

[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N4 It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been known to interact with various enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

It’s known that the nitrogen atoms (n1 and n2) in the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

For instance, some triazole derivatives have been found to inhibit tubulin polymerization , which is crucial for cell division and could potentially explain any anticancer activity.

Pharmacokinetics

The compound’s molecular weight of 19908 suggests it may have suitable properties for absorption and distribution

Result of Action

Some compounds with similar structures have demonstrated anticancer activity . They were tested on human ovarian cancer cell lines and showed promising results .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate alkylating agent, followed by the introduction of the amine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the triazole ring, leading to a diverse array of compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with various biological targets, making it a candidate for drug development. Researchers investigate its effects on enzymes, receptors, and other molecular targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The compound’s ability to inhibit specific enzymes or pathways makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of [2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride, known for its broad range of biological activities.

    1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.

    Benzotriazole: A triazole derivative with applications in corrosion inhibition and UV stabilization.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a bioactive molecule make it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-9-5(2-3-6)7-4-8-9;;/h4H,2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWUFQFDRGYTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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